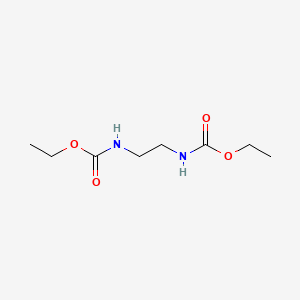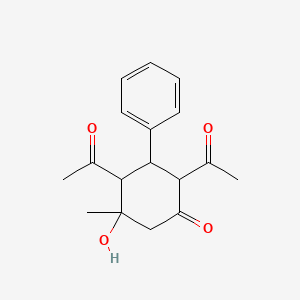
Diethyl ethylenedicarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
エチレンジカルバミン酸ジエチルは、分子式C8H16N2O4の有機化合物です。カルバミン酸のエステルであるカルバメートファミリーに属します。
準備方法
合成経路と反応条件
エチレンジカルバミン酸ジエチルは、エチレンジアミンと炭酸ジエチルを反応させることで合成できます。この反応は通常、穏やかな条件下で行われ、触媒の存在により反応が促進されます。一般的な反応式は以下のとおりです。
C2H4(NH2)2 + 2 (C2H5O)2CO → C8H16N2O4 + 2 C2H5OH
工業的生産方法
工業的な環境では、エチレンジカルバミン酸ジエチルの生産は、通常、高い収率と純度を確保するために連続フローリアクターを使用します。このプロセスは、有害物質の使用を最小限に抑え、環境への影響を軽減するように最適化されています。
化学反応の分析
反応の種類
エチレンジカルバミン酸ジエチルは、以下のようなさまざまな化学反応を起こします。
酸化: 対応する酸化物を生成するために酸化される可能性があります。
還元: 還元反応により、アミンまたはその他の還元型が生成される可能性があります。
置換: カルバメート基が他の官能基に置き換わる求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化アルミニウムリチウムなどの還元剤がよく使用されます。
置換: アミンやアルコールなどの求核剤は、塩基性条件下で使用できます。
主要な生成物
これらの反応で生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化により酸化物が生成され、置換によりさまざまな置換カルバメートが生成される可能性があります。
科学研究での応用
エチレンジカルバミン酸ジエチルは、科学研究において幅広い用途を持っています。
化学: 有機合成における試薬として、より複雑な分子の構成要素として使用されます。
医学: 寄生虫感染症の治療における治療剤としての可能性について研究が進められています。
産業: ポリマー、コーティング、その他の工業材料の製造に使用されます。
科学的研究の応用
Diethyl ethylenedicarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of parasitic infections.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
作用機序
エチレンジカルバミン酸ジエチルが効果を発揮するメカニズムは、特定の分子標的との相互作用に関与しています。活性部位に結合することで特定の酵素を阻害し、その正常な機能を阻害する可能性があります。この阻害は、標的となる酵素に応じて、さまざまな生物学的効果をもたらす可能性があります。
類似化合物の比較
類似化合物
ジエチルカルバマジン: 駆虫薬として使用されます。
ジメチルカルバメート: カルバメートファミリーの別のメンバーで、異なる用途があります。
独自性
エチレンジカルバミン酸ジエチルは、その特異的な化学構造により、さまざまな化学反応に参加し、さまざまな分子標的と相互作用することができるため、独自性があります。その多様性により、研究と産業のさまざまな分野で価値のあるものとなっています。
類似化合物との比較
Similar Compounds
Diethylcarbamazine: Used as an anthelmintic drug.
Dimethylcarbamate: Another member of the carbamate family with different applications.
Uniqueness
Diethyl ethylenedicarbamate is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in multiple fields of research and industry.
特性
CAS番号 |
818-42-8 |
|---|---|
分子式 |
C8H16N2O4 |
分子量 |
204.22 g/mol |
IUPAC名 |
ethyl N-[2-(ethoxycarbonylamino)ethyl]carbamate |
InChI |
InChI=1S/C8H16N2O4/c1-3-13-7(11)9-5-6-10-8(12)14-4-2/h3-6H2,1-2H3,(H,9,11)(H,10,12) |
InChIキー |
SDNZFSXPFLVPMI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NCCNC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![allyl (2E)-2-[4-(allyloxy)benzylidene]-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969597.png)

![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969610.png)
![methyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969613.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11969618.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11969619.png)

![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969636.png)

![isopropyl (2E)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969646.png)
![N-(3-chlorophenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11969651.png)

![N-(3-chloro-4-methylphenyl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11969658.png)
